molecular formula C10H11ClN8O3 B15008014 5-chloro-1-methyl-N'-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide

5-chloro-1-methyl-N'-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide

Cat. No.: B15008014
M. Wt: 326.70 g/mol
InChI Key: KCQDSRBDOBGTQH-AWNIVKPZSA-N
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Description

5-chloro-1-methyl-N’-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide is a complex organic compound that features a pyrazole ring, a triazole ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-N’-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, the introduction of the triazole moiety, and the final coupling to form the carbohydrazide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable processes that ensure consistency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to monitor the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-N’-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-N’-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and triazole ring could play crucial roles in these interactions, influencing the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-methyl-1H-1,2,4-triazole: Shares the triazole ring but lacks the pyrazole and carbohydrazide moieties.

    1-methyl-N’-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide: Similar structure but without the chloro group.

Uniqueness

5-chloro-1-methyl-N’-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of both the pyrazole and triazole rings, along with the nitro and chloro groups, provides a versatile scaffold for further functionalization and exploration in various applications.

Properties

Molecular Formula

C10H11ClN8O3

Molecular Weight

326.70 g/mol

IUPAC Name

5-chloro-1-methyl-N-[(E)-1-(3-nitro-1,2,4-triazol-1-yl)propan-2-ylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C10H11ClN8O3/c1-6(4-18-5-12-10(16-18)19(21)22)13-14-9(20)7-3-8(11)17(2)15-7/h3,5H,4H2,1-2H3,(H,14,20)/b13-6+

InChI Key

KCQDSRBDOBGTQH-AWNIVKPZSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NN(C(=C1)Cl)C)/CN2C=NC(=N2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=NN(C(=C1)Cl)C)CN2C=NC(=N2)[N+](=O)[O-]

Origin of Product

United States

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